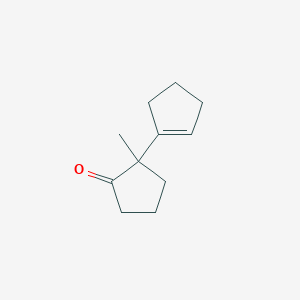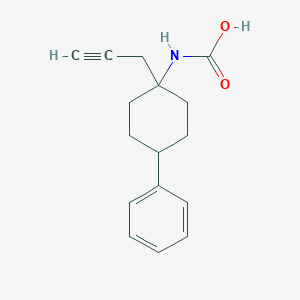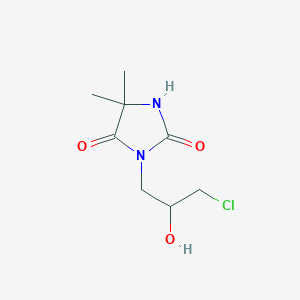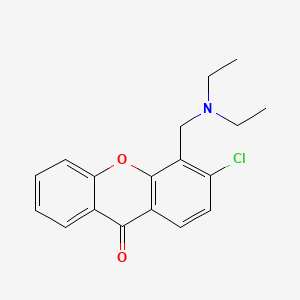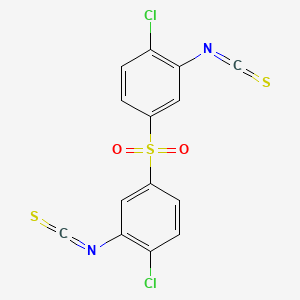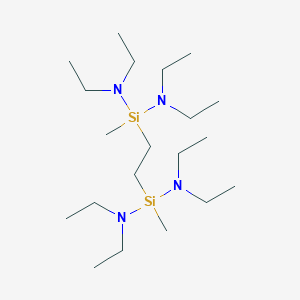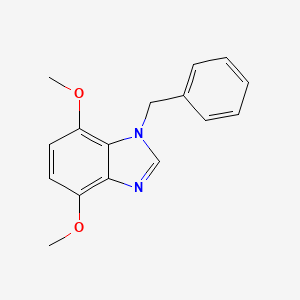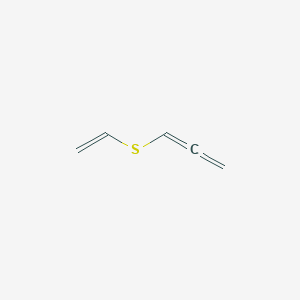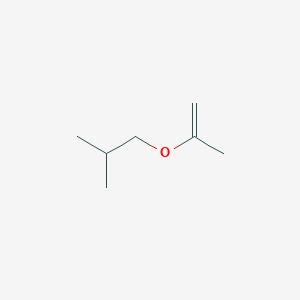
2-(2-Methylpropoxy)prop-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Methylpropoxy)prop-1-ene is an organic compound classified as an alkene. It features a prop-1-ene backbone substituted by a 2-methylpropoxy group at the second carbon. This compound is notable for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylpropoxy)prop-1-ene typically involves the reaction of 2-methylpropene with propylene oxide under specific conditions. The reaction is catalyzed by acids or bases, depending on the desired pathway. The process requires careful control of temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: 2-(2-Methylpropoxy)prop-1-ene undergoes various chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bond, forming new compounds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: The alkene can undergo substitution reactions, where one group is replaced by another.
Common Reagents and Conditions:
Electrophilic Addition: Reagents such as hydrogen halides (HX) and halogens (X2) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products Formed:
Electrophilic Addition: Halogenated alkanes.
Oxidation: Alcohols and ketones.
Substitution: Various substituted alkenes and alkanes.
科学研究应用
2-(2-Methylpropoxy)prop-1-ene finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-Methylpropoxy)prop-1-ene involves its interaction with molecular targets through its reactive double bond. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is harnessed in various chemical transformations and biological interactions.
相似化合物的比较
2-Methylpropene: Shares the same backbone but lacks the 2-methylpropoxy group.
Propylene Oxide: Used as a precursor in the synthesis of 2-(2-Methylpropoxy)prop-1-ene.
2-Methoxypropene: Another alkene with similar reactivity but different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
属性
CAS 编号 |
44744-49-2 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC 名称 |
2-methyl-1-prop-1-en-2-yloxypropane |
InChI |
InChI=1S/C7H14O/c1-6(2)5-8-7(3)4/h6H,3,5H2,1-2,4H3 |
InChI 键 |
DCZYSXBGAIIDCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


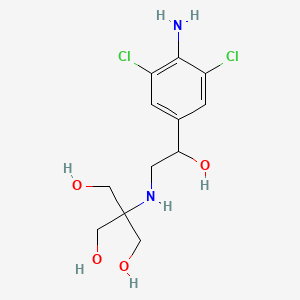
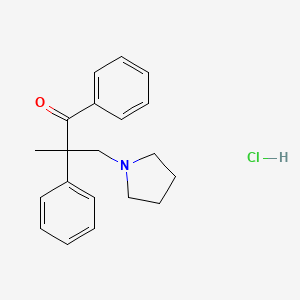
![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)
